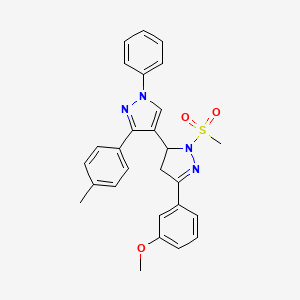
2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Common synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introduction of methanesulfonyl, methoxy, and methyl groups can be done through electrophilic aromatic substitution reactions.
Coupling Reactions: The final bipyrazole structure can be formed through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It can be used in drug discovery and development to create new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
Similar compounds to 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole include other bipyrazoles with different substituents. Examples include:
- 2-methanesulfonyl-5-(3-chlorophenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole
- 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-chlorophenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole
Uniqueness
The uniqueness of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of methanesulfonyl, methoxy, and methyl groups can enhance its solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-12-14-20(15-13-19)27-24(18-30(29-27)22-9-5-4-6-10-22)26-17-25(28-31(26)35(3,32)33)21-8-7-11-23(16-21)34-2/h4-16,18,26H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTRXKCESUAIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














